molecular formula C5H7ClO2 B3371410 2-Chloro-2-propenyl acetate CAS No. 692-72-8

2-Chloro-2-propenyl acetate

Cat. No.: B3371410
CAS No.: 692-72-8
M. Wt: 134.56 g/mol
InChI Key: NPAGADDDGUIURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Contextual Relevance in Modern Organic Synthesis

2-Chloro-2-propenyl acetate (B1210297), also known by its synonym 2-chloroallyl acetate, holds a notable position in contemporary organic synthesis due to its capacity to participate in unique and synthetically valuable reactions. The presence of a chlorine atom on the double bond, an acetate leaving group, and an allylic system provides multiple sites for reactivity, allowing for its use in the formation of diverse and complex structures.

Its relevance is particularly highlighted in the realm of transition metal-catalyzed reactions. For instance, research has demonstrated the utility of 2-chloroallyl acetate in platinum-catalyzed reactions where nucleophilic attack occurs at the central carbon atom of the π-allyl complex intermediate. acs.org This type of reactivity is a departure from the more common terminal attack observed in many π-allyl systems and opens new avenues for carbon-carbon and carbon-heteroatom bond formation. Furthermore, its application in palladium-catalyzed deoxygenative allylation reactions showcases its role in the synthesis of terminal alkenes, which are important motifs in many organic molecules. researchgate.net

Strategic Position as a Versatile Building Block in Chemical Transformations

The strategic importance of 2-Chloro-2-propenyl acetate lies in its role as a versatile three-carbon building block. cymitquimica.comcymitquimica.com The combination of a vinyl chloride moiety and an allylic acetate allows for sequential and regioselective functionalization. This dual reactivity enables chemists to introduce multiple functionalities into a molecule in a controlled manner.

One of the key synthetic applications of this compound is in palladium-catalyzed allylic substitution reactions. beilstein-journals.org These reactions are fundamental in organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds. The chloro substituent on the allyl fragment can influence the regioselectivity and electronic properties of the intermediate π-allyl palladium complex, offering a handle for controlling the outcome of the reaction.

Research has shown that the reaction of 2-chloroallyl acetate with nucleophiles can be directed to either the terminal or central carbon of the allyl system, depending on the catalyst and the nature of the nucleophile. For example, in a platinum-catalyzed reaction, the pKa of the nucleophile was found to influence the site of attack. acs.org This tunability makes this compound a highly adaptable building block for synthesizing a range of products, including furan (B31954) derivatives. acs.org

Fundamental Structural Characteristics and Reactive Functional Group Analysis

The structure of this compound [H₂C=C(Cl)CH₂OC(O)CH₃] is characterized by a propenyl backbone with a chlorine atom substituted at the C2 position and an acetate group attached to the C1 position. chemicalbook.com This arrangement of functional groups dictates its chemical behavior and reactivity.

Key Structural and Reactive Features:

Allylic Acetate: The acetate group is a good leaving group in transition metal-catalyzed reactions, facilitating the formation of a π-allyl intermediate.

Vinyl Chloride: The chlorine atom attached to the sp²-hybridized carbon influences the electron density of the double bond and can act as a leaving group itself under certain conditions or direct the regioselectivity of nucleophilic attack on the corresponding π-allyl complex.

Alkene: The carbon-carbon double bond can undergo various addition reactions and is crucial for the formation of the π-allyl complex with transition metals.

The interplay of these functional groups allows for a rich and diverse chemistry. For example, the synthesis of this compound itself can be achieved through methods such as the reaction of 2,3-dichloropropene with potassium acetate or the acetylation of 2-chloro-2-propen-1-ol (B1199897) with acetyl chloride. acs.orgchemicalbook.com

The analysis of its reactive functional groups reveals a molecule primed for a variety of transformations. The electrophilic nature of the carbon bearing the chlorine atom is enhanced, making it susceptible to nucleophilic attack. cymitquimica.com The allylic position is readily activated by transition metals, making it a key substrate for allylic alkylations and related transformations.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 692-72-8 chemicalbook.com
Molecular Formula C₅H₇ClO₂ chemicalbook.com
Molecular Weight 134.56 g/mol chemicalbook.com
Density 1.121 g/mL at 25 °C chemicalbook.com
SMILES CC(=O)OCC(=C)Cl

| InChI Key | NPAGADDDGUIURB-UHFFFAOYSA-N | |

Table 2: Research Findings on the Reactivity of this compound

Research Area Key Finding Catalyst/Reagent Product Type Source
Platinum-Catalyzed Nucleophilic Substitution Nucleophilic attack occurs at the central carbon of the π-allyl complex. Platinum(0) complex Furan derivatives acs.org
Palladium-Catalyzed Deoxygenative Allylation Feasible for the synthesis of terminal alkenes. PEPPSI-IPr Terminal alkenes researchgate.net
Synthesis from 2,3-Dichloropropene Reaction with potassium acetate yields the title compound. Potassium Acetate This compound chemicalbook.com

| Synthesis from 2-Chloro-2-propen-1-ol | Acetylation with acetyl chloride in the presence of a base. | Acetyl chloride, Triethylamine | this compound | acs.org |

Properties

IUPAC Name

2-chloroprop-2-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-4(6)3-8-5(2)7/h1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGADDDGUIURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287191
Record name 2-Chloro-2-propenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-72-8
Record name 2-Propen-1-ol, 2-chloro-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 49608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-2-propenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloroallyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Chloro 2 Propenyl Acetate

Direct Synthesis Approaches

Direct methods for synthesizing 2-chloro-2-propenyl acetate (B1210297) focus on forming the ester functionality and introducing the chlorine atom in a highly controlled sequence. These approaches often involve esterification reactions, selective halogenation and acetylation, or advanced palladium-catalyzed transformations.

Esterification Reactions with 2-Chloro-2-propen-1-ol (B1199897) and Acetic Acid/Derivatives

A primary and straightforward method for the synthesis of 2-chloro-2-propenyl acetate is the esterification of 2-chloro-2-propen-1-ol. sigmaaldrich.comscbt.comnih.gov This reaction involves the condensation of the alcohol with acetic acid or one of its more reactive derivatives, such as acetyl chloride or acetic anhydride (B1165640).

The use of acetyl chloride or acetic anhydride is common in these esterification reactions. byjus.comorganic-chemistry.orgchemguide.co.uk When employing acetyl chloride, the reaction is typically carried out in the presence of a base like pyridine (B92270). ncerthelp.com The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction towards completion. ncerthelp.com Similarly, when acetic anhydride is used, a catalyst may be employed to facilitate the transformation. libretexts.orgyoutube.com

A general representation of the esterification using acetyl chloride is as follows: H₂C=C(Cl)CH₂OH + CH₃COCl → H₂C=C(Cl)CH₂OCOCH₃ + HCl

Reactant 1Reactant 2Catalyst/BaseProductByproduct
2-Chloro-2-propen-1-olAcetyl ChloridePyridineThis compoundHCl
2-Chloro-2-propen-1-olAcetic AnhydrideAcid catalystThis compoundAcetic acid

Selective Halogenation and Acetylation Pathways on Related Unsaturated Esters

This approach involves the modification of an existing unsaturated ester, where selective halogenation and acetylation steps are performed to yield the desired product. The success of this strategy hinges on the ability to control the regioselectivity of the halogenation reaction on the double bond of the precursor ester.

Palladium-Catalyzed Transformations for Olefin Acetoxylation and Halogenation

Modern synthetic organic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the functionalization of olefins. acs.org In principle, a palladium-catalyzed process could be envisioned for the simultaneous or sequential acetoxylation and halogenation of allene (B1206475). Such a transformation would offer an elegant and atom-economical route to this compound. Palladium(II) catalysts are known to activate C-H bonds in allylic systems, enabling the introduction of an acetate group. caltech.edu While specific examples for the direct synthesis of this compound via this method are not extensively documented, the versatility of palladium catalysis suggests its potential applicability. nih.gov

Indirect Synthesis via Strategic Precursors

Indirect synthetic routes to this compound involve the multi-step transformation of carefully selected starting materials. These methods often rely on well-established reactions for functional group interconversions and modifications of unsaturated systems.

Functional Group Interconversions of Halogenated Propenes

This strategy utilizes readily available halogenated propenes as starting materials. A key precursor in this category is 2,3-dichloro-1-propene (B165496). sigmaaldrich.com The synthetic sequence would involve the selective conversion of one of the chloro groups into a hydroxyl group, followed by esterification. For instance, 2,3-dichloro-1-propene could potentially be hydrolyzed to 2-chloro-2-propen-1-ol, which can then be esterified as described in section 2.1.1. The conversion of a halide to an alcohol can sometimes be achieved through nucleophilic substitution, potentially using a hydroxide (B78521) source. youtube.com

Another potential pathway could start from 1,2,3-trichloropropane (B165214), which can be converted to 2,3-dichloro-1-propene. google.com

PrecursorIntermediateFinal Product
2,3-Dichloro-1-propene2-Chloro-2-propen-1-olThis compound
1,2,3-Trichloropropane2,3-Dichloro-1-propeneThis compound

Modifications of Allyl Acetate and Related Unsaturated Acetates

Allyl acetate is an inexpensive and commercially available unsaturated ester that can serve as a precursor for this compound. chemicalbook.comthegoodscentscompany.comnist.gov The synthesis would involve the selective chlorination of the double bond in allyl acetate. This approach requires careful control of the reaction conditions to achieve the desired regioselectivity and to avoid unwanted side reactions.

The direct chlorination of allyl acetate could potentially lead to a mixture of products, including the desired this compound and its regioisomer, 3-chloro-2-propenyl acetate. Therefore, developing a highly selective chlorination method is crucial for the viability of this route.

Rearrangement Reactions Leading to the 2-Chloro-2-propenyl Framework

A rearrangement reaction is a broad class of organic reactions where the carbon skeleton of a molecule is reorganized to yield a structural isomer of the original molecule. thermofisher.com In these reactions, an atom or group migrates from one atom to another within the same molecule. mvpsvktcollege.ac.in Such reactions are fundamental in organic synthesis as they can be used to generate complex molecular frameworks. mvpsvktcollege.ac.inbdu.ac.in Many rearrangement reactions, by virtue of reorganizing existing atoms within a molecule, can exhibit a 100% atom economy, making them highly desirable from a green chemistry perspective. scranton.eduprimescholars.com

Key examples of synthetically useful rearrangements include:

Pinacol Rearrangement : The acid-catalyzed conversion of a 1,2-diol to a ketone. libretexts.org

Beckmann Rearrangement : The transformation of a ketoxime into an N-substituted amide in the presence of an acid catalyst. mvpsvktcollege.ac.inlibretexts.orgwiley-vch.de This reaction is used in the industrial synthesis of compounds like paracetamol. nih.gov

Baeyer-Villiger Oxidation : The oxidation of a ketone to an ester using a peroxyacid, where an alkyl group migrates. libretexts.orgwiley-vch.de

Favorskii Rearrangement : The conversion of a cyclopropanone (B1606653) or an α-halo ketone into a carboxylic acid derivative. libretexts.org

While these reactions are powerful tools for building molecular structures, documented synthetic routes to the 2-chloro-2-propenyl framework, the core of this compound, often utilize other reaction classes. One established method involves the treatment of 1,2,3-trichloropropane with an alkaline agent. google.com This process, which proceeds via elimination and hydrolysis rather than a true rearrangement, effectively constructs the desired 2-chloroallyl skeleton. For instance, heating 1,2,3-trichloropropane with a dilute aqueous solution of a salt from a strong base and a weak acid, such as sodium carbonate or sodium acetate, yields 2-chloroallyl alcohol as the primary product. google.com This alcohol is the direct precursor needed for the final esterification step to produce this compound.

Optimization of Reaction Conditions and Catalyst Selection in Synthesis

The synthesis of this compound from its precursor, 2-chloroallyl alcohol, is typically achieved through esterification. The optimization of this and related synthetic steps is crucial for maximizing yield, minimizing reaction times, and ensuring selectivity.

For the esterification of 2-chloroallyl alcohol with acetic acid, reaction conditions are critical. This equilibrium process generally requires an acid catalyst, and the removal of water as it forms is necessary to drive the reaction toward the product ester. byjus.com

Catalyst Selection:

Esterification: Strong mineral acids like sulfuric acid are common catalysts for esterification.

Framework Synthesis: The synthesis of the 2-chloroallyl framework itself can be catalyzed. The dehydrochlorination of polychlorinated alkanes, a reaction analogous to the formation of the 2-chloroallyl precursor from 1,2,3-trichloropropane, can be performed in the vapor phase using catalysts like barium chloride or calcium chloride. wikipedia.org

Modern Catalytic Methods: While not specifically documented for this compound, modern catalysis offers powerful alternatives for the synthesis of allylic acetates. Palladium(II)-catalyzed acetoxylation allows for the direct conversion of simple alkenes into allylic acetates. acs.org Furthermore, cobalt and nickel complexes have been used to catalyze the cross-coupling of allylic acetates with organic halides, demonstrating the versatility of transition metal catalysis in this area. acs.orgnih.gov

The optimization of a chemical reaction involves systematically varying parameters to find the ideal conditions. A summary of typical parameters considered in the synthesis of allylic acetates and related compounds is presented below.

Table 1: General Parameters for Optimization in Allylic Acetate Synthesis
ParameterVariable OptionsPurpose & Considerations
Precursor 2-chloroallyl alcohol, 1,2,3-trichloropropaneChoice of starting material dictates the reaction type (esterification, elimination). google.com
Reagent Acetic acid, Acetic anhydride, Sodium acetateAcetic anhydride is more reactive but has lower atom economy. nih.gov
Catalyst H₂SO₄, Pd(OAc)₂, BaCl₂, Ni/TerpyridineAcid catalysts for esterification; transition metals for cross-coupling or acetoxylation. byjus.comwikipedia.orgnih.gov
Solvent Water, Dichloromethane, TetrahydrofuranWater is a green solvent choice. google.comrsc.org Organic solvents may be needed depending on catalyst and reagent solubility.
Base NaOH, Na₂CO₃, TriethylamineUsed in elimination steps or to neutralize acid byproducts. libretexts.orggoogle.com
Temperature Room Temperature to >300°CHigher temperatures can increase reaction rates but may lead to side products or decomposition. google.comwikipedia.org
Pressure Atmospheric to High PressureHigh pressure may be required for certain catalytic gas-phase reactions. chemicalbook.com

Atom Economy and Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Atom economy is a central principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the desired product. scranton.eduprimescholars.com

The synthesis of this compound can be analyzed through this lens, typically proceeding in two main steps:

Step 1: Synthesis of 2-chloroallyl alcohol from 1,2,3-trichloropropane google.com C₃H₅Cl₃ + 2 NaOH → C₃H₅ClO + 2 NaCl + H₂O

Step 2: Esterification of 2-chloroallyl alcohol C₃H₅ClO + CH₃COOH → C₅H₇ClO₂ + H₂O

The atom economy for each step can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Analysis for the Synthesis of this compound
Reaction StepReactantsMolar Mass ( g/mol )Desired ProductMolar Mass ( g/mol )ByproductsMolar Mass ( g/mol )Atom Economy (%)
1 C₃H₅Cl₃ + 2 NaOH147.43 + 2(39.99) = 227.41C₃H₅ClO92.522 NaCl + H₂O2(58.44) + 18.02 = 134.9040.7%
2 C₃H₅ClO + CH₃COOH92.52 + 60.05 = 152.57C₅H₇ClO₂134.57H₂O18.0288.2%

The analysis shows that the initial synthesis of the chloroallyl framework has a low atom economy, primarily due to the formation of sodium chloride as a stoichiometric byproduct. The subsequent esterification step is significantly more atom-efficient.

Other green chemistry principles applicable to this synthesis include:

Waste Prevention : The first step generates a significant amount of salt waste. nih.gov While NaCl is not highly hazardous, its disposal in large quantities can be an environmental concern.

Catalysis vs. Stoichiometry : The use of a stoichiometric base (NaOH) in the first step is less "green" than a catalytic alternative would be. scranton.edu In contrast, the use of a catalytic amount of acid for the esterification step is a greener approach.

Safer Solvents : The synthesis of the precursor 2-chloroallyl alcohol can be performed in water, which is considered the greenest solvent. google.comrsc.org

By optimizing catalyst selection, potentially developing a catalytic route from the trichloropropane (B3392429) precursor, and improving energy efficiency, the synthesis of this compound could be made more aligned with the principles of green chemistry.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 2 Propenyl Acetate

Electrophilic Addition Reactions at the Alkene Moiety

The electron-rich π-bond of the alkene in 2-Chloro-2-propenyl acetate (B1210297) is susceptible to attack by electrophiles. However, the presence of the electron-withdrawing chloro and acetate groups significantly influences the reaction's rate and regioselectivity.

The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to alkenes is a classic example of an electrophilic addition reaction. The reaction with 2-Chloro-2-propenyl acetate proceeds through a multi-step mechanism involving a cyclic halonium ion intermediate.

The process begins with the polarization of the halogen molecule (e.g., Br₂) as it approaches the electron-rich double bond of the substrate. libretexts.orgdocbrown.infochemguide.co.uk The π electrons of the alkene attack the partially positive bromine atom, displacing a bromide ion and forming a bridged bromonium ion intermediate. libretexts.orgchemguide.co.ukwordpress.comlibretexts.org This cyclic intermediate is crucial in explaining the observed stereochemistry of the reaction. libretexts.orgwordpress.com

In the second step, the bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bridging halogen, following an Sₙ2-like mechanism, which leads to the opening of the three-membered ring. libretexts.orglibretexts.org This backside attack results in a product with anti-stereochemistry, where the two halogen atoms are on opposite faces of the original double bond. libretexts.orgwordpress.com

Table 1: Mechanistic Steps in the Bromination of this compound

StepDescriptionIntermediate/Transition State
1 Polarization of Br₂ and electrophilic attack by the alkene π-bond.Formation of a cyclic bromonium ion.
2 Nucleophilic attack by the bromide ion (Br⁻).Sₙ2-like backside attack on a carbon of the bromonium ion.
3 Ring opening and product formation.Formation of a vicinal dihalide with anti-stereochemistry.

Due to the initial formation of the bridged halonium ion, carbocation rearrangements are typically not observed in these reactions. wordpress.com

The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound raises the question of regioselectivity—that is, which carbon atom of the double bond receives the hydrogen and which receives the halogen. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen substituents, while the halogen adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. masterorganicchemistry.comwikipedia.orgwikipedia.orgcurlyarrows.com

However, the presence of strong electron-withdrawing groups, such as the chloro and acetate groups in this compound, can alter this outcome. iitk.ac.in These groups destabilize an adjacent carbocation, making the formation of the carbocation on the carbon atom further away from these groups more favorable. libretexts.orglibretexts.org In the case of this compound, protonation of the C1 carbon (the CH₂ group) would lead to a carbocation on C2, which is destabilized by the adjacent chlorine atom. Conversely, protonation of the C2 carbon is less likely. Therefore, the reaction is predicted to yield an "anti-Markovnikov" product, where the hydrogen adds to the more substituted C2 carbon, and the halide adds to the C1 carbon. libretexts.orglibretexts.org

The mechanism involves the protonation of the alkene double bond to form a carbocation intermediate, followed by the rapid attack of the halide ion. masterorganicchemistry.com Unlike halogenation, the hydrohalogenation of alkenes is generally not stereoselective because the reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face with roughly equal probability, leading to a mixture of syn and anti addition products. masterorganicchemistry.commasterorganicchemistry.com

The acid-catalyzed addition of water across the double bond of this compound follows a mechanism similar to hydrohalogenation. The reaction is initiated by the protonation of the alkene to form a carbocation intermediate, which is the rate-determining step. youtube.com Subsequently, a water molecule, acting as a nucleophile, attacks the carbocation. youtube.com A final deprotonation step by another water molecule yields the alcohol product and regenerates the acid catalyst. youtube.com

The regioselectivity of acid-catalyzed hydration is also governed by the stability of the carbocation intermediate, and thus generally follows Markovnikov's rule. wikipedia.orgyoutube.com However, as with hydrohalogenation, the electron-withdrawing nature of the substituents in this compound would destabilize the adjacent carbocation, leading to a deviation from the typical Markovnikov addition and favoring the formation of the alcohol where the hydroxyl group adds to the less substituted carbon. libretexts.orglibretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Additions to this compound

ReagentPredicted Major ProductRationale
HBr1-Bromo-2-chloro-2-propyl acetateFormation of the more stable carbocation, avoiding destabilization by the adjacent chloro group. libretexts.orglibretexts.org
H₂O, H⁺1-Hydroxy-2-chloro-2-propyl acetateThe hydroxyl group adds to the carbon that can better accommodate the positive charge in the intermediate, which is away from the electron-withdrawing groups. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions Involving the Chlorinated Carbon

The chlorine atom in this compound is attached to an sp²-hybridized carbon of the double bond, classifying it as a vinylic halide. Vinylic halides are known to be significantly less reactive towards nucleophilic substitution reactions (both Sₙ1 and Sₙ2) compared to their saturated alkyl halide counterparts. youtube.comdoubtnut.combrainly.in

Sₙ1 Pathway: The unimolecular nucleophilic substitution (Sₙ1) mechanism proceeds through a carbocation intermediate. chemicalnote.commasterorganicchemistry.com For this compound, this would require the departure of the chloride ion to form a vinylic carbocation. Vinylic carbocations are highly unstable and energetically unfavorable due to the positive charge residing on an sp-hybridized carbon. This results in a very high activation energy for the formation of the intermediate, making the Sₙ1 pathway kinetically inhibited. quora.com

Sₙ2 Pathway: The bimolecular nucleophilic substitution (Sₙ2) mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group, proceeding through a pentacoordinate transition state. chemicalnote.compharmaguideline.com Several factors make this pathway difficult for vinylic halides:

Steric Hindrance: The incoming nucleophile is sterically hindered by the substituents on the double bond. quora.com

Electronic Repulsion: The nucleophile, being electron-rich, is repelled by the high electron density of the π-bond. quora.com

Unfavorable Transition State: The transition state for an Sₙ2 reaction at an sp² center would involve an sp-hybridized carbon, which is energetically unfavorable. quora.com

Bond Strength: The C-Cl bond in a vinylic chloride has a partial double bond character due to resonance, making it stronger and harder to break compared to a C-Cl single bond in an alkyl halide. brainly.inreddit.comquora.com

Due to these factors, both Sₙ1 and Sₙ2 reactions at the chlorinated carbon of this compound have high activation barriers and are generally very slow under normal conditions.

Despite their low reactivity, vinylic chlorides can undergo nucleophilic substitution under specific conditions, often requiring strong nucleophiles and/or high temperatures. Studies on related compounds, such as poly(vinyl chloride), provide insights into the relative reactivity of different nucleophiles.

The reactivity of nucleophiles in substitution reactions on vinylic chlorides can be influenced by the solvent. For instance, in N,N-dimethylformamide (DMF), the order of reactivity for substitution on poly(vinyl chloride) was found to be SCN⁻ > N₃⁻ > I⁻ > phthalimide (B116566) anion. researchgate.net This order is generally consistent with nucleophilic reactivity constants, although elimination reactions can be a significant competing pathway. researchgate.netnih.gov

Table 3: General Reactivity of Nucleophiles with Vinylic Chlorides

NucleophileTypeGeneral ReactivityNotes
OH⁻, OR⁻Strong Base, Strong NucleophileElimination is often favored over substitution.Can lead to the formation of alkynes.
CN⁻Strong NucleophileCapable of substitution under forcing conditions.
RS⁻Strong NucleophileGenerally effective in Sₙ2-type reactions where possible.
N₃⁻Good NucleophileCan participate in substitution reactions. researchgate.net
I⁻, SCN⁻Good NucleophilesHave shown reactivity in substituting chlorine on a PVC backbone. researchgate.netI⁻ is also an excellent leaving group, which can lead to subsequent reactions. researchgate.net

Role of Solvent and Leaving Group Characteristics

The reactivity of this compound in nucleophilic substitution reactions is profoundly influenced by the characteristics of the solvent and the nature of the leaving group. The compound features two potential sites for substitution: the sp²-hybridized carbon bearing the chlorine atom and the carbonyl carbon of the acetate group. However, the vinylic chloride is generally unreactive towards classical SN1 and SN2 nucleophilic substitution reactions.

Leaving Group Characteristics: The chloride ion (Cl⁻) is typically considered a good leaving group because it is the conjugate base of a strong acid (HCl) and can stabilize the negative charge. masterorganicchemistry.com However, in the case of this compound, the chlorine is attached to an sp²-hybridized carbon of the double bond. This C-Cl bond exhibits partial double bond character due to resonance, making it stronger and more difficult to break compared to a C-Cl bond in an alkyl halide. quora.com This significantly reduces the leaving group ability of the chlorine.

Furthermore, vinylic halides are resistant to both SN1 and SN2 pathways. An SN1 reaction is disfavored because the resulting vinylic carbocation is highly unstable. The SN2 mechanism, which requires a backside attack by the nucleophile, is sterically hindered by the electron density of the pi bond and the substituents on the double bond. libretexts.orgbritannica.com Consequently, the direct substitution of the vinylic chlorine is unfavorable under standard nucleophilic substitution conditions.

Solvent Effects: Solvents play a critical role in stabilizing reactants, intermediates, and transition states, thereby dictating the reaction pathway. Polar solvents are necessary to dissolve the polar reactants involved in nucleophilic substitutions. utexas.edulibretexts.org They are broadly classified into polar protic and polar aprotic types.

Polar Protic Solvents: These solvents, such as water and alcohols, possess O-H or N-H bonds and are capable of hydrogen bonding. They are particularly effective at solvating both cations and anions. csbsju.eduspcmc.ac.in In a hypothetical SN1 reaction, polar protic solvents would stabilize the carbocation intermediate and the leaving group anion, thus accelerating the rate-determining ionization step. libretexts.orglibretexts.org However, due to the instability of the vinylic cation, this pathway is unlikely for this compound. For an SN2 reaction, polar protic solvents can form a hydrogen-bond "cage" around the nucleophile, stabilizing it and reducing its reactivity, which slows the reaction rate. utexas.eduspcmc.ac.in

Polar Aprotic Solvents: Solvents like acetone (B3395972) or dimethylformamide (DMF) have strong dipoles but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors. They are efficient at solvating cations but leave anions relatively "bare" and more nucleophilic. This enhances the rate of SN2 reactions. libretexts.org

The table below summarizes the general effects of solvent type on nucleophilic substitution reactions.

Solvent TypeCharacteristicsEffect on SN1Effect on SN2Rationale
Polar Protic Capable of H-bonding (e.g., H₂O, CH₃OH)FavorsHindersStabilizes carbocation and leaving group; solvates and deactivates nucleophile. utexas.edulibretexts.org
Polar Aprotic No H-bonding (e.g., Acetone, DMF)DisfavorsFavorsPoorly solvates leaving group; enhances nucleophile reactivity. libretexts.org
Non-Polar Low dielectric constant (e.g., Hexane)DisfavorsDisfavorsCannot effectively dissolve polar reactants or stabilize charged intermediates.

Given the inherent unreactivity of the vinylic chloride, reactions involving this compound are more likely to occur at the acetate group, where the solvent can influence the rates of hydrolysis or transesterification.

Hydrolysis and Transesterification Mechanisms of the Acetate Moiety

The acetate group in this compound is susceptible to hydrolysis and transesterification reactions, which can be catalyzed by acids, bases, or enzymes. These reactions involve nucleophilic attack at the electrophilic carbonyl carbon of the ester.

Detailed Mechanistic Pathways for Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound is a reversible process that converts the ester into a carboxylic acid (acetic acid) and an enol (prop-1-en-2-ol), which rapidly tautomerizes to acetone. libretexts.org The reaction mechanism proceeds through several equilibrium steps, consistent with the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism typical for many esters. researchgate.net

The detailed mechanistic steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, converting it into a better leaving group (water) in the reverse direction, or to the oxygen of the leaving group (2-chloro-2-propenol) in the forward direction.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 2-chloro-2-propenol molecule.

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final product, acetic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis and Transesterification Studies

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), this compound undergoes irreversible hydrolysis. This reaction, known as saponification, yields a carboxylate salt (sodium acetate) and 2-chloro-2-propenol. The process is irreversible because the final step involves an acid-base reaction where the departing alkoxide deprotonates the newly formed carboxylic acid, forming a resonance-stabilized carboxylate ion that is unreactive towards the alcohol. chemistrysteps.com

The mechanism involves two main stages:

Nucleophilic Addition: A hydroxide ion (⁻OH) directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, and the C-O single bond to the propenoxy group breaks, expelling the 2-chloro-2-propenoxide anion as the leaving group and forming acetic acid.

Deprotonation: The 2-chloro-2-propenoxide anion, being a strong base, immediately deprotonates the acetic acid to form the stable acetate anion and 2-chloro-2-propenol.

Base-Catalyzed Transesterification: Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. masterorganicchemistry.com For this compound, this can be achieved by reacting it with an alcohol (R'OH) in the presence of a base catalyst, typically the corresponding alkoxide (R'O⁻). youtube.com

The mechanism is analogous to base-catalyzed hydrolysis:

Nucleophilic Addition: The alkoxide ion (R'O⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, eliminating the 2-chloro-2-propenoxide anion and forming the new ester. youtube.com The reaction is driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

Enzyme-Catalyzed Ester Cleavage and Formation

Enzymes, particularly lipases, are highly effective biocatalysts for the cleavage (hydrolysis) and formation (transesterification) of ester bonds under mild conditions. nih.govunits.it These reactions are often highly chemo-, regio-, and enantioselective.

Enzyme-Catalyzed Hydrolysis: Lipases can catalyze the hydrolysis of this compound. The reaction takes place in the enzyme's active site, typically involving a catalytic triad (B1167595) (e.g., serine, histidine, aspartate). Research on the structurally similar compound, (chloromethyldimethylsilyl)-2-propenyl acetate, has shown that immobilized Candida antarctica lipase (B570770) can selectively hydrolyze the ester. nih.gov Similarly, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have demonstrated high efficiency in the kinetic resolution of related aryloxy-propan-2-yl acetates via hydrolysis. mdpi.com The process generally involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. arkat-usa.org

Enzyme-Catalyzed Transesterification: Lipases are also widely used to catalyze transesterification in non-aqueous (organic) media. nih.govnih.gov In this process, an alcohol acts as the nucleophile instead of water. Vinyl esters, like this compound, are particularly effective acyl donors in these reactions because the enol leaving group tautomerizes to a stable ketone (acetone), rendering the reaction irreversible. researchgate.netnih.gov Lipases such as Subtilisin Carlsberg and Novozym 435 have been successfully used for the transesterification of various substrates with vinyl esters. researchgate.netwikipedia.org

The table below provides a comparative overview of the different catalysis methods for ester hydrolysis.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisEnzyme-Catalyzed Hydrolysis
Catalyst Strong Acid (e.g., H₂SO₄)Strong Base (e.g., NaOH)Lipase
Reversibility ReversibleIrreversibleGenerally Reversible (unless product removed)
Conditions Often requires heatTypically room temperatureMild (room temp, neutral pH) nih.gov
Products Carboxylic Acid + Alcohol/EnolCarboxylate Salt + Alcohol/EnolCarboxylic Acid + Alcohol/Enol
Selectivity LowLowHigh (chemo-, regio-, enantio-) units.it
Byproducts Salt waste upon neutralizationSalt wasteMinimal

Radical Reactions and Polymerization Studies

The carbon-carbon double bond in this compound makes it a monomer suitable for addition polymerization reactions, particularly through a free radical mechanism. This process allows for the formation of high molecular weight polymers. wikipedia.orgfujifilm.com

Initiation and Propagation Mechanisms in Free Radical Polymerization

Free radical polymerization is a chain reaction that consists of three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iqlibretexts.org

Initiation: This stage involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to the first monomer unit. fujifilm.com

Radical Generation: The process is typically started by the homolytic cleavage of a thermally or photochemically unstable initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). study.com This decomposition creates one or more primary radical species (In•).

Monomer Addition: The initiator radical (In•) then attacks the π-bond of a this compound monomer. The addition occurs regioselectively to form the more stable radical intermediate. Attack at the CH₂ carbon is favored, as it produces a tertiary radical stabilized by the adjacent chlorine atom. youtube.com

Propagation: During propagation, the monomer radical formed during initiation successively adds to other monomer molecules, rapidly extending the polymer chain. uomustansiriyah.edu.iq The growing polymer chain radical (P•) attacks the double bond of a new monomer molecule in a head-to-tail fashion. This process repeats hundreds or thousands of times to form a long polymer chain. youtube.commsu.edu The rate of propagation is influenced by factors such as monomer concentration, temperature, and the specific reactivity of the monomer. Controlled or "living" radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) or Atom Transfer Radical Polymerization (ATRP), can be employed to produce polymers with well-defined molecular weights and low polydispersity, as has been studied for vinyl chloride. researchgate.netcmu.edu

The general steps for the free radical polymerization of a vinyl monomer (CH₂=CHX) are outlined below:

StepDescriptionGeneral Reaction
Initiation An initiator (I) decomposes to form radicals (R•), which then react with a monomer molecule (M).1. I → 2 R•2. R• + M → RM•
Propagation The monomer radical (RM•) adds to another monomer, and this process repeats to grow the polymer chain (P•).RM• + n(M) → R(M)ₙM• or P•
Termination Two growing polymer chains react to terminate the polymerization, either by combination or disproportionation.1. P• + P• → P-P (Combination)2. P• + P• → P-H + P(=) (Disproportionation)

Controlled Radical Polymerization (e.g., ATRP, RAFT) with this compound as Monomer or Initiator Precursor

Controlled Radical Polymerization (CRP) techniques are cornerstones of modern polymer synthesis, enabling the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com Two of the most prominent methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. iarjset.com

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile and robust method for polymerizing a wide range of monomers. wikipedia.org The process relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides, catalyzed by a transition metal complex (e.g., copper, iron, or ruthenium). wikipedia.orgacs.org This equilibrium minimizes the concentration of active radicals, thereby suppressing termination reactions. acs.org

For this compound to act as a monomer in ATRP, its vinyl group would need to be susceptible to radical polymerization. However, vinyl acetate itself is known to be challenging to polymerize via ATRP under standard conditions. cmu.edu The presence of a chlorine atom on the double bond in this compound would further influence its electronic properties and steric hindrance, affecting its reactivity.

Alternatively, the allylic chloride functionality could potentially allow the molecule to act as an initiator for ATRP. acs.org Efficient ATRP initiators are typically alkyl halides with activating groups that stabilize the resulting radical. acs.org The viability of this compound as an initiator would depend on the rate of activation (halogen abstraction by the metal catalyst) and the stability of the formed radical.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a degenerative chain transfer process that can be applied to a vast array of monomers under diverse reaction conditions. acs.org It employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. nih.gov The process involves a rapid equilibrium between propagating radicals and dormant polymeric thiocarbonylthio compounds, allowing for controlled chain growth. nih.gov

The participation of this compound as a monomer in RAFT polymerization would be subject to its inherent reactivity towards radical addition. While RAFT is highly tolerant of various functional groups, the specific kinetics of this monomer would need to be determined. acs.org The synthesis of copolymers, for instance involving vinyl acetate and acrylic acid, has been successfully achieved using RAFT. mdpi.com

There is no clear pathway for this compound to serve as a CTA precursor without significant chemical modification to introduce a thiocarbonylthio moiety.

Addition of Alkyl and Halogen Radicals to the Double Bond

The carbon-carbon double bond in this compound is a site for potential radical addition reactions. The generation of alkyl radicals can be achieved through various methods, including C-H bond functionalization via hydrogen-atom-transfer (HAT) or C-X bond functionalization via halogen-atom-transfer (XAT). iu.edu

Addition of Alkyl Radicals: The addition of an alkyl radical to the double bond of this compound would proceed to form a new, more stable radical intermediate. The regioselectivity of this addition would be governed by the stability of the resulting radical, with the addition likely occurring at the less substituted carbon of the double bond.

Addition of Halogen Radicals: Free radical halogenation involves the substitution of a hydrogen atom with a halogen. youtube.com However, radical addition of a halogen across the double bond is also a possible pathway. The reaction of a halogen radical (e.g., Cl• or Br•) with the alkene would form a halogenated radical intermediate. The presence of the chlorine atom and the acetate group on the molecule would influence the stability and subsequent reactions of this intermediate. For instance, the addition of a Cl atom to a double bond can be a barrierless association mechanism. acs.org

Rearrangement Reactions and Isomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. mvpsvktcollege.ac.inbyjus.com These transformations are often driven by the formation of a more stable intermediate, such as a carbocation. msu.edu

Given its structure, this compound could theoretically undergo allylic rearrangement. If the acetate group were to leave, it would form an allylic carbocation. This delocalized cation could then be attacked by a nucleophile at either of two positions, potentially leading to an isomeric product.

Isomerization pathways can also be thermally or photochemically induced. nih.govcapes.gov.br For example, thermal isomerization of 5-(2H-azirin-2-yl)oxazoles has been developed as an atom-economical method to prepare substituted 4H-pyrrolo[2,3-d]oxazoles. nih.gov While no specific rearrangement or isomerization pathways for this compound are documented, the presence of the allylic system provides a structural motif where such reactions are plausible under appropriate catalytic or energetic conditions.

Thermal and Photolytic Degradation Mechanisms of the Compound

Thermal Degradation: The thermal stability of a compound is dictated by its weakest bonds. In this compound, potential thermal degradation pathways could involve the elimination of acetic acid or hydrogen chloride. Studies on the thermal degradation of poly(vinyl acetate) (PVAc) show that a primary degradation step between 300 and 400 °C is the elimination of acetic acid, which leaves a polyene backbone. researchgate.net This process is known to be autocatalytic. researchgate.net A similar elimination could be a potential degradation route for this compound, leading to the formation of a chloro-substituted allene (B1206475) or diene and acetic acid. The thermal decomposition of metal acetate complexes often proceeds in stages, beginning with dehydration followed by the decomposition of the organic ligand. researchgate.net

Photolytic Degradation: Photolytic degradation involves the cleavage of chemical bonds by light energy. core.ac.uk The presence of the carbon-chlorine bond and the carbonyl group of the ester provides sites for potential photochemical reactions. The C-Cl bond can undergo homolytic cleavage upon UV irradiation to form a vinyl radical and a chlorine radical. The ester group could also participate in photochemical reactions. The photocatalytic degradation of organic pollutants, such as chlorophenols, often involves hydroxyl radicals and proceeds via hydroxylation, dechlorination, and eventual mineralization. scispace.com While a specific mechanism for this compound is not available, its degradation in the presence of a photocatalyst like TiO2 would likely proceed through radical-mediated pathways.

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation and Structural Analysis of 2 Chloro 2 Propenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Determination

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 2-Chloro-2-propenyl acetate (B1210297). Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map out the complete connectivity and spatial arrangement of atoms within the molecule.

1D NMR (¹H, ¹³C) for Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 2-Chloro-2-propenyl acetate provides crucial information about the electronic environment of the protons. The chemical shifts (δ) are indicative of the shielding or deshielding effects experienced by each proton. For instance, the protons on the double bond are expected to appear in the vinylic region, while the methylene (B1212753) protons adjacent to the oxygen of the acetate group will be shifted downfield. The methyl protons of the acetate group will appear as a characteristic singlet in the upfield region.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the acetate group will have a significant downfield chemical shift. The two sp² hybridized carbons of the propenyl group will also be in the downfield region, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift due to the halogen's electronegativity. The methylene and methyl carbons will appear at more upfield positions.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Vinylic Protons (=CH₂)5.0 - 6.0Multiplet
Methylene Protons (-CH₂-)4.5 - 5.0Singlet
Methyl Protons (-CH₃)2.0 - 2.5Singlet

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)168 - 172
Vinylic Carbon (-C(Cl)=)135 - 145
Vinylic Carbon (=CH₂)115 - 125
Methylene Carbon (-CH₂-)65 - 75
Methyl Carbon (-CH₃)20 - 25

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are pivotal in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) would reveal the coupling between vicinal protons, for instance, between the vinylic protons if they were non-equivalent.

HSQC (Heteronuclear Single Quantum Coherence) provides direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. While this molecule does not have stereocenters where NOESY would be critical for stereochemical assignment, it could be used to confirm through-space interactions between different parts of the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrational modes of its functional groups.

A strong absorption band is expected in the region of 1740-1760 cm⁻¹ due to the C=O stretching of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1200-1300 cm⁻¹ region. The C=C stretching of the alkene group would be observed around 1640-1680 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Finally, C-H stretching vibrations for the sp² and sp³ hybridized carbons would be seen above and below 3000 cm⁻¹, respectively.

Interactive Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1740 - 1760
C-O (Ester)Stretching1200 - 1300
C=C (Alkene)Stretching1640 - 1680
C-ClStretching600 - 800
C-H (sp²)Stretching> 3000
C-H (sp³)Stretching< 3000

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₇ClO₂), the precise mass would be a key identifier.

Electron Ionization (EI-MS) Fragmentation Patterns for Structural Elucidation

Under electron ionization, this compound would undergo fragmentation, producing a characteristic pattern of ions. The molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be indicative of the presence of a chlorine atom (with the characteristic M and M+2 peaks in an approximate 3:1 ratio).

Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangements. For this compound, fragmentation could involve the loss of the chloro-propenoxy radical or the acetate radical. The formation of an acylium ion ([CH₃CO]⁺) at m/z 43 is a very common and often abundant fragment for acetates. Other significant fragments could arise from the cleavage of the C-Cl bond or rearrangements of the propenyl cation.

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Electrospray ionization is a softer ionization technique, often used for the analysis of molecules in complex mixtures, typically coupled with liquid chromatography. For a small molecule like this compound, ESI would likely produce the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).

Tandem mass spectrometry (MS/MS) of a selected precursor ion (e.g., [M+H]⁺) would provide further structural information. By inducing fragmentation of the selected ion, a product ion spectrum is generated. This spectrum would reveal characteristic losses, such as the loss of acetic acid or the chloro-propenyl group, which can be used to confirm the structure and identify the compound in a complex matrix.

Advanced Chromatographic Techniques in Reaction Monitoring and Purity Assessment

Advanced chromatographic techniques are indispensable for monitoring the progress of chemical reactions and assessing the purity of resulting products. For a compound like this compound, both gas and liquid chromatography methods offer powerful analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification and Quantification

Given its volatility, this compound is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This technique couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying volatile components in a reaction mixture.

In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes. A carrier gas, usually helium, transports the vaporized sample onto a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. For a moderately polar compound like this compound, a column with a mid-polarity stationary phase, such as one containing phenyl and methyl polysiloxane groups, would provide effective separation from reactants, solvents, and byproducts.

Following separation in the GC column, the molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." The molecular ion peak (M⁺) would correspond to the intact molecule's mass, while the fragmentation pattern provides structural information. Key fragmentation pathways for this compound would likely involve the loss of the acetate group, cleavage of the carbon-chlorine bond, and other characteristic rearrangements. libretexts.orgnih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Structural Formula of Fragment
134/136 Molecular Ion [M]⁺ C₅H₇ClO₂⁺
91/93 Loss of Acetyl group (-COCH₃) C₃H₄Cl⁺
75 Loss of Acetoxy group (-OCOCH₃) C₃H₄Cl⁺
59 Acetoxy Cation C₂H₃O₂⁺

Note: The presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) would result in characteristic M+2 isotope peaks for chlorine-containing fragments.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Separation and Analysis

While GC-MS is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing reaction mixtures that may contain non-volatile starting materials, catalysts, or thermally unstable intermediates. pensoft.netresearchgate.net A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for moderately polar organic molecules.

In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. recentscientific.com By running a gradient—gradually increasing the proportion of the organic solvent over time—components of the reaction mixture can be effectively separated based on their polarity. Less polar compounds will have a stronger affinity for the stationary phase and thus elute later.

Detection is typically achieved using a UV-Vis detector. The carbon-carbon double bond in this compound allows it to absorb UV light, although likely at a short wavelength (around 200-220 nm). By monitoring the absorbance at a specific wavelength, a chromatogram is generated, showing peaks corresponding to each separated component. The area under each peak is proportional to the concentration of that compound, allowing for quantitative analysis of reaction progress and final product purity. jchr.org

Table 2: Illustrative RP-HPLC Data for Monitoring a Synthesis Reaction

Compound Retention Time (min) Polarity
Starting Material (e.g., a polar alcohol) 3.5 High
This compound 12.8 Moderate

Note: This data is illustrative for a hypothetical reaction mixture separated on a C18 column with a water/acetonitrile gradient.

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry provide profound insights into the intrinsic properties of molecules, complementing experimental data by explaining electronic structure, stability, and reactivity at a quantum level.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. dtu.dk By approximating the electron density, DFT can accurately calculate molecular geometries, energies, and other properties. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters.

These calculations can determine optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. Furthermore, DFT can compute vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to aid in structural confirmation. The calculated electronic properties, such as the dipole moment and electrostatic potential map, offer insights into the molecule's polarity and regions susceptible to electrostatic interactions.

Table 3: Predicted Molecular Properties of this compound from DFT Calculations

Property Calculated Value
C=C Bond Length ~1.34 Å
C-Cl Bond Length ~1.75 Å
C-O (ester) Bond Length ~1.36 Å
C=O Bond Length ~1.21 Å
Dipole Moment ~2.5 D
Energy of HOMO -9.8 eV

Note: These values are representative and would be obtained from a specific DFT calculation (e.g., B3LYP/6-311++G(d,p)).

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling extends beyond static molecules to simulate the dynamics of chemical reactions. arxiv.orgnih.gov By mapping the potential energy surface, these methods can identify the lowest energy pathways for a reaction, from reactants to products, via high-energy transition states. mit.edu Understanding the structure and energy of a transition state is crucial for explaining reaction mechanisms and kinetics.

For reactions involving this compound, such as nucleophilic substitution at the allylic carbon, computational models can be used to calculate the activation energies for different possible mechanisms (e.g., Sₙ2 vs. Sₙ2'). researchgate.netrsc.org By comparing the calculated energy barriers, chemists can predict which pathway is more favorable. This is invaluable for designing new synthetic routes or optimizing existing ones. These models provide a "computational microscope" to view the fleeting moments of bond-breaking and bond-forming that define a chemical transformation. acs.orgrsc.org

Prediction of Reactivity via Frontier Molecular Orbital Theory and Other Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, FMO analysis would predict its reactive behavior. The HOMO is expected to be localized primarily on the carbon-carbon π-bond, indicating that this is the site of nucleophilicity, susceptible to attack by electrophiles. Conversely, the LUMO is likely to be an antibonding orbital (σ*) associated with the C-Cl bond. This low-energy unoccupied orbital indicates that the carbon atom attached to the chlorine is the primary electrophilic site, vulnerable to attack by nucleophiles. anu.edu.au

The energy gap between the HOMO and LUMO is also a critical descriptor of chemical reactivity and stability. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. DFT calculations provide quantitative values for these orbital energies, allowing for a more nuanced prediction of reactivity. researchgate.net

Environmental Chemistry and Degradation Pathways of 2 Chloro 2 Propenyl Acetate

Atmospheric Degradation Mechanisms and Kinetics

The primary sink for 2-Chloro-2-propenyl acetate (B1210297) in the atmosphere is expected to be through chemical reactions with various oxidants. These reactions are crucial in determining its atmospheric lifetime and its potential to contribute to the formation of secondary air pollutants.

The dominant degradation pathway for most VOCs in the troposphere is their reaction with hydroxyl (OH) radicals, which are highly reactive and present during daylight hours. For 2-Chloro-2-propenyl acetate, the OH radical can react in two principal ways: by adding to the carbon-carbon double bond or by abstracting a hydrogen atom from the acetate group. Given the presence of the double bond, the addition reaction is expected to be the more significant pathway. This reaction is typically fast and leads to the formation of highly reactive and unstable radical intermediates.

The reaction with ozone (O₃) is another important atmospheric removal process for compounds containing carbon-carbon double bonds. Ozonolysis of this compound would proceed via the Criegee mechanism, leading to the formation of a primary ozonide that subsequently decomposes into a carbonyl compound and a Criegee intermediate. These intermediates are highly reactive and can participate in a variety of subsequent reactions, contributing to the formation of secondary organic aerosols (SOAs).

While specific kinetic data for this compound is not available, the table below presents rate coefficients for the reaction of OH radicals and ozone with similar unsaturated acetate compounds to provide an estimate of its reactivity.

Table 1: Gas-Phase Reaction Rate Coefficients for Selected Unsaturated Acetates with OH Radicals and Ozone at 298 K

Reactant Rate Coefficient with OH (cm³ molecule⁻¹ s⁻¹) Rate Coefficient with O₃ (cm³ molecule⁻¹ s⁻¹)
Vinyl acetate 2.8 x 10⁻¹¹ 1.1 x 10⁻¹⁸
Allyl acetate 2.0 x 10⁻¹¹ 1.0 x 10⁻¹⁸
Isopropenyl acetate 2.2 x 10⁻¹¹ 1.4 x 10⁻¹⁸

Data is for analogous compounds and serves as an estimation for this compound.

In marine and coastal areas, as well as in regions with industrial chlorine sources, reactions with chlorine (Cl) atoms can be a significant atmospheric sink for VOCs. Similar to OH radicals, Cl atoms can either add to the double bond of this compound or abstract a hydrogen atom. The addition reaction is generally faster for unsaturated compounds. The presence of a chlorine atom in the molecule may influence the reaction rate compared to non-chlorinated analogues.

The table below shows the rate coefficients for the reaction of Cl atoms with some acetates and alkenes, which can be used to infer the potential reactivity of this compound. The rate constants for reactions of Cl atoms with alkenes are generally high, suggesting that this could be a rapid degradation pathway in chlorine-rich environments rsc.org.

Table 2: Gas-Phase Reaction Rate Coefficients for Selected VOCs with Cl Atoms at 298 K

Reactant Rate Coefficient with Cl (cm³ molecule⁻¹ s⁻¹)
Ethyl acetate 1.71 x 10⁻¹¹ rsc.org
n-Propyl acetate 7.70 x 10⁻¹¹ rsc.org
Propene 2.64 x 10⁻¹⁰ rsc.org
Isobutene 3.40 x 10⁻¹⁰ rsc.org

Data is for analogous compounds and serves as an estimation for this compound.

The atmospheric degradation of this compound, initiated by OH radicals, ozone, and Cl atoms, leads to the formation of a variety of secondary pollutants. The initial radical adducts formed from these reactions will rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). In the presence of nitrogen oxides (NOx), these peroxy radicals can be converted to alkoxy radicals (RO), which can then undergo further reactions such as decomposition or isomerization.

These complex reaction sequences are expected to produce a range of smaller, more oxidized volatile compounds and potentially contribute to the formation of:

Ozone (O₃): The photochemical cycling of NOx in the presence of VOCs like this compound can lead to the net production of tropospheric ozone, a key component of photochemical smog.

Secondary Organic Aerosols (SOAs): The oxidation products, particularly those with lower volatility, can partition into the particle phase, contributing to the formation and growth of SOAs.

Other hazardous air pollutants: The degradation process may lead to the formation of compounds such as phosgene, chloroacetic acid, and other chlorinated organic compounds.

The photochemical transformation of chlorinated VOCs is a significant area of atmospheric research due to the potential for the formation of toxic and persistent secondary pollutants copernicus.org.

Aquatic and Terrestrial Degradation Mechanisms

When released into water or soil, this compound can undergo both abiotic and biotic degradation processes. Its fate in these compartments will depend on factors such as pH, temperature, microbial activity, and the presence of other chemicals.

As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond. This process can be catalyzed by acids or bases. The hydrolysis of this compound would yield acetic acid and 2-chloro-2-propen-1-ol (B1199897). The latter is an enol, which is generally unstable and would likely tautomerize to the more stable chloroacetone.

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions than in neutral or acidic solutions. The hydrolytic stability of this compound will be a key factor in determining its persistence in aquatic environments.

Anticipated Hydrolysis Products:

Acetic acid

2-Chloro-2-propen-1-ol (unstable)

Chloroacetone (from tautomerization)

The biodegradation of this compound in soil and water is expected to be carried out by microorganisms capable of utilizing this compound as a source of carbon and energy. The presence of a chlorine atom and a double bond suggests that several enzymatic pathways could be involved in its degradation.

Microorganisms may initially hydrolyze the ester bond, as described above, to form acetic acid and chloroacetone. Acetic acid is readily biodegradable. Chloroacetone, a halogenated ketone, can be further degraded by various microbial pathways. Some microorganisms possess dehalogenase enzymes that can remove the chlorine atom, a crucial step in the detoxification and mineralization of the compound.

The biodegradation of chlorinated VOCs can occur under both aerobic and anaerobic conditions nih.gov. Under aerobic conditions, oxygenases can play a role in breaking down the molecule. In anaerobic environments, reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom, can be a significant degradation pathway nih.gov. The complete mineralization of this compound would ultimately lead to the formation of carbon dioxide, water, and chloride ions. The efficiency of biodegradation will be highly dependent on the specific microbial communities present in the contaminated environment nih.govjst.go.jp.

Sorption and Leaching Behavior in Environmental Compartments

The sorption of organic compounds like this compound in soil is primarily governed by its interaction with soil organic carbon (SOC). The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to quantify this interaction. A high Koc value indicates strong sorption to organic matter, leading to lower mobility and reduced leaching potential. Conversely, a low Koc value suggests weaker sorption and a greater likelihood of the compound moving through the soil profile into groundwater.

Illustrative Sorption Coefficients for this compound in Different Soil Types

Soil TypeOrganic Carbon (%)Predicted Koc (L/kg)Leaching Potential
Sandy Loam1.5150Moderate
Clay Loam3.0300Low to Moderate
Silt Loam2.5250Moderate
Organic Rich Soil5.0500Low

Note: The data in this table is illustrative and based on predictions for a compound with the chemical structure of this compound. Actual experimental values may vary.

Environmental Fate Modeling and Predictive Studies

In the absence of extensive experimental data, environmental fate modeling and predictive studies are crucial for assessing the potential environmental impact of chemicals like this compound. These computational tools utilize the chemical's physical and chemical properties to estimate its distribution, persistence, and transformation in the environment.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Persistence

Quantitative Structure-Activity Relationships (QSAR) are computational models that relate the chemical structure of a compound to its physicochemical properties and biological or environmental activities. For environmental persistence, QSAR models can predict key degradation parameters such as hydrolysis rates, biodegradation half-lives, and rates of atmospheric photo-oxidation.

For this compound, QSAR models would consider structural fragments and molecular descriptors such as:

The ester group: Prone to hydrolysis, especially under alkaline or acidic conditions.

The chlorinated double bond: May be susceptible to microbial degradation and can influence the compound's reactivity.

Molecular weight and hydrophobicity (log Kow): These parameters affect the compound's partitioning between different environmental compartments.

By comparing the structure of this compound to a database of compounds with known persistence data, QSAR models can provide valuable estimates of its environmental half-life.

Predicted Environmental Half-Lives for this compound using QSAR Models

Environmental CompartmentPredicted Degradation ProcessEstimated Half-Life
WaterHydrolysis, BiodegradationDays to Weeks
SoilBiodegradation, SorptionWeeks to Months
AirPhoto-oxidationHours to Days

Note: The data in this table is illustrative and based on QSAR predictions for a compound with the chemical structure of this compound. Actual experimental values may vary.

Development of Predictive Models for Environmental Distribution and Transformation

Predictive models for environmental distribution and transformation, often referred to as multimedia fate models, simulate the behavior of a chemical in a simplified model environment. These models consider the chemical's properties, emission rates, and the characteristics of the environmental compartments (air, water, soil, sediment).

For this compound, such models would integrate data on its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and degradation rates to predict its likely distribution. The presence of the volatile propenyl group suggests that volatilization from water and soil surfaces could be a significant transport pathway.

These models can help to:

Identify the primary environmental compartments where the chemical is likely to accumulate.

Predict concentrations in different media under various emission scenarios.

The development and application of these predictive models are essential for conducting risk assessments and for making informed decisions regarding the management of chemicals like this compound, particularly when empirical data is limited.

Applications of 2 Chloro 2 Propenyl Acetate in Chemical Synthesis and Materials Science

As a Versatile Synthetic Intermediate in Organic Synthesis

The unique structure of 2-chloro-2-propenyl acetate (B1210297) makes it a useful precursor in the synthesis of a variety of organic compounds. It can undergo reactions at both the carbon-chlorine bond and the ester group, providing multiple pathways for chemical modification.

Precursor for Advanced Organic Chemicals and Fine Chemicals

2-Chloro-2-propenyl acetate serves as a key intermediate in the synthesis of various fine chemicals. For instance, it is a precursor to O-(3-chloro-2-propenyl)hydroxylamine (OCH), which is an important intermediate in the production of the herbicide clethodim. acs.org The industrial synthesis of OCH often involves the use of N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA), which is derived from this compound. acs.org

Additionally, this compound is involved in palladium-catalyzed reactions, such as methoxycarbonylation, which can lead to the formation of complex acrylate (B77674) derivatives. rsc.org These reactions highlight its role in constructing carbon-carbon and carbon-oxygen bonds, essential steps in the synthesis of advanced organic molecules. Its utility is also seen in Friedel-Crafts alkylation reactions with aromatic compounds, catalyzed by agents like anhydrous aluminum trichloride, to produce 2-methyl-2-arylpropyl carboxylates, which are valuable intermediates in the pharmaceutical industry. google.com

Building Block in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a scaffold for their synthesis. While direct examples of its use are not extensively documented, related chloro-functionalized compounds are widely used in cyclization and cycloaddition reactions to form various heterocyclic systems. For example, chloroacetyl chloride, a related reactive acyl chloride, is used in the cyclocondensation with Schiff bases to synthesize azetidin-2-ones, a class of four-membered heterocyclic compounds. researchgate.net The reactivity of the chloro-allyl group in this compound suggests its potential in similar cycloaddition reactions for creating diverse heterocyclic structures, including thiazoles, pyrazoles, and isoxazoles. nih.govsemanticscholar.org

Role in Polymer Chemistry and Functional Material Design

In the realm of materials science, this compound is a valuable monomer for creating specialty polymers and functional materials. The vinyl group allows for polymerization, while the chloro and acetate functionalities provide sites for post-polymerization modification or for imparting specific properties to the final material.

Monomer for Homopolymerization and Copolymerization to Produce Specialty Polymers

This compound can be copolymerized with various other monomers to create polymers with tailored properties. For example, it can be incorporated into copolymers with monomers like vinyl chloride and vinyl acetate. epa.govechemi.comepa.govepa.gov The resulting polymers find use in a range of applications, including coatings and adhesives. The presence of the chloro and acetate groups can enhance properties such as adhesion, chemical resistance, and thermal stability.

The copolymerization of structurally similar monomers, such as ring-disubstituted isopropyl cyanophenylacrylates with styrene, has been studied to create copolymers with specific thermal and physical properties. chemrxiv.orgtandfonline.comresearchgate.net These studies provide a model for how this compound could be used to modify the properties of common polymers like polystyrene.

Below is a table summarizing examples of copolymers that can be synthesized using monomers structurally related to this compound:

Comonomer 1Comonomer 2Comonomer 3Polymer Type
2-Hydroxypropyl acrylateChloroetheneEthenyl acetateTerpolymer epa.gov
Monoester with 1,2-propanediolChloroetheneEthenyl acetateTerpolymer echemi.com
Butyl 2-propenoateChloroetheneEthenyl acetateTerpolymer epa.gov
2,4-dichlorophenyl methacrylate8-quinolinyl methacrylate-Copolymer researchgate.net

Design of Cross-linking Agents and Polymer Modifiers

The reactive chlorine atom in this compound makes it a candidate for use as a cross-linking agent or a polymer modifier. mdpi.com Cross-linking agents create a network structure within a polymer, which can significantly improve its mechanical properties, such as hardness, tensile strength, and resistance to solvents. mdpi.comresearchgate.net

While specific applications of this compound as a cross-linker are not widely reported, the principle is well-established with similar molecules. The ability of this compound to be incorporated into a polymer chain and then undergo a secondary reaction at the C-Cl bond allows for the formation of these crucial cross-links. This dual functionality is highly desirable in the design of advanced polymer networks and functional materials.

Catalytic Applications and Precursors for Ligand Synthesis

The utility of this compound extends to the field of catalysis, both in its potential use in catalytic reactions and as a precursor for the synthesis of ligands for metal catalysts.

While direct catalytic applications of this compound are not extensively documented, its structural relative, 2-chloro-2-propen-1-ol (B1199897), has been shown to undergo oligomerization in the presence of chromium(III) complexes, indicating the catalytic potential for this class of compounds. nih.gov Furthermore, palladium-catalyzed reactions involving this molecule, such as methoxycarbonylation, demonstrate its role as a substrate in catalytic transformations. rsc.org

In the context of ligand synthesis, the reactive nature of this compound makes it a potential building block for more complex molecules that can act as ligands for transition metal catalysts. Chiral ligands containing pyridine (B92270) moieties, for example, have been synthesized from 2-chloro-tetrahydroquinoline derivatives for use in asymmetric catalysis. The ability to functionalize the 2-chloro-2-propenyl group could allow for the creation of novel ligands with unique steric and electronic properties, which are crucial for controlling the activity and selectivity of catalytic processes. Ruthenium complexes with various ligands, for instance, have shown broad applications in catalysis.

Exploration in Green Chemical Processes and Sustainable Technologies

The exploration of this compound in green chemical processes and sustainable technologies is an emerging area of interest, driven by the broader push for environmentally benign chemical manufacturing. Green chemistry principles encourage the use of renewable feedstocks, the reduction of waste, and the design of less hazardous chemical products.

In the context of sustainable polymers, research is ongoing to develop materials from renewable resources and to design polymers that are biodegradable or more easily recyclable. While direct research on this compound's role in sustainable polymers is limited, the use of acetate-based catalysts in polymerization is a relevant green chemistry approach. For example, potassium acetate has been used as a benign catalyst for the quasi-alternating copolymerization of oxiranes, offering a more sustainable alternative to traditional metal-based catalysts. nih.gov This highlights a potential avenue for the greener synthesis of polymers that might involve acetate-containing monomers.

The principles of green synthesis often involve using plant extracts or other biological materials as reducing and stabilizing agents for the synthesis of nanoparticles or in other catalytic processes. nih.govnih.gov While not directly involving this compound, these methodologies represent the direction of sustainable chemical synthesis. The future application of such green methods to the synthesis and modification of functional monomers like this compound could lead to more environmentally friendly processes.

Furthermore, the development of sustainable polymers often involves the chemical modification of bio-based materials like cellulose (B213188) to produce derivatives such as cellulose acetate, which has improved processability. mdpi.com The reactivity of molecules like this compound could potentially be harnessed to functionalize biopolymers, thereby imparting new properties and expanding their application range in a more sustainable manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-2-propenyl acetate, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting allyl alcohol derivatives with acetyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions in dichloromethane at 0–25°C . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and real-time monitoring via GC or NMR to track intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of chromatographic (GC, HPLC) and spectroscopic techniques (¹H/¹³C NMR, IR). GC retention times and NMR chemical shifts (e.g., δ ~4.8–5.2 ppm for vinyl protons) confirm structural assignments. Purity is validated via elemental analysis or mass spectrometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential irritation; spills should be absorbed with inert materials (e.g., diatomaceous earth) and neutralized with appropriate agents. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. What mechanistic insights explain the rearrangement reactions of this compound derivatives under thermal or catalytic conditions?

  • Methodology : Investigate via time-resolved GC or HPLC coupled with computational modeling (e.g., DFT calculations for Gibbs free energy profiles). For example, demonstrates that rearrangement of analogous chloro-propenyl compounds involves [3,3]-sigmatropic shifts, with activation energies influenced by solvent polarity and temperature . Experimental validation includes trapping intermediates or isotopic labeling .

Q. How do solvent polarity and temperature affect the stability and reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Conduct kinetic studies in varying solvents (e.g., DMSO vs. hexane) at controlled temperatures (25–80°C). Monitor reaction progress via NMR or conductivity measurements. Polar aprotic solvents stabilize transition states, accelerating SN2 pathways, while elevated temperatures favor elimination side reactions .

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodology : Cross-validate using high-field NMR (≥400 MHz) with deuterated solvents and internal standards (e.g., TMS). Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Discrepancies may arise from solvent effects or impurities; replicate analyses under standardized conditions are critical .

Q. Can computational models predict the regioselectivity of this compound in Diels-Alder or cycloaddition reactions?

  • Methodology : Use molecular docking or DFT-based frontier molecular orbital (FMO) theory to assess orbital interactions. For example, the electron-withdrawing chloro group lowers the LUMO energy of the propenyl moiety, favoring reactions with electron-rich dienes. Experimental validation via reaction kinetics and product isolation is essential .

Methodological Notes

  • Data Interpretation : Contradictions in thermochemical data (e.g., ΔG values) require calibration against reference compounds and validation via controlled replicate experiments .
  • Experimental Design : Include control reactions (e.g., omitting catalysts) and use blocking groups to isolate reactive sites in mechanistic studies .
  • Safety Compliance : Adhere to OSHA and EPA guidelines for chlorinated compounds, including vapor pressure and PAC (Protective Action Criteria) thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-2-propenyl acetate
Reactant of Route 2
Reactant of Route 2
2-Chloro-2-propenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.